molecular formula C228H382O191 B196767 Inulin CAS No. 9005-80-5

Inulin

Cat. No.: B196767
CAS No.: 9005-80-5
M. Wt: 6179 g/mol
InChI Key: UMGSZTYVVMHARA-RYKCJHNISA-N
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Description

Inulin is a natural, non-digestible fructan polysaccharide composed of linear β(2→1)-linked fructose units terminated by a glucose residue . It is extracted from plants such as chicory root, Jerusalem artichoke, and dahlia, with a degree of polymerization (DP) ranging from 2 to 60, depending on the plant source and harvest time . Its physicochemical properties, including solubility, gel-forming ability, and thermal stability, are influenced by DP. Short-chain this compound (DP 2–7, e.g., oligofructose) is highly soluble, while long-chain this compound (DP ≥22) forms stable gels and mimics fat textures in food applications .

This compound resists enzymatic digestion in the upper gastrointestinal tract, reaching the colon intact, where it acts as a prebiotic by selectively stimulating Bifidobacteria growth . Beyond its nutritional role, this compound is FDA-approved for pharmaceutical use, serving as a biodegradable drug carrier, vaccine adjuvant, and excipient due to its hydroxyl-rich structure, which enables chemical modifications .

Preparation Methods

Traditional Extraction Methods

Hot Water Extraction

Hot water extraction, the most widely used traditional method, relies on solubilizing inulin at elevated temperatures. For gembili tubers (Dioscorea esculenta), optimal yields of 14.77% were achieved using water at 80–90°C, followed by precipitation at -20°C . Similarly, uwi tubers (Dioscorea alata) yielded 12.2% this compound under microwave-assisted hot water extraction at 450 W and a solid-to-liquid ratio of 1:18 . Jerusalem artichoke (Helianthus tuberosus) required a lower temperature range of 70–74°C, with extraction times of 65–90 minutes and liquid-to-solid ratios of 4–15 mL/g . These variations highlight the dependency of yield on tuber morphology and this compound polymerization degree.

A patented cold-pressing method for tuber roots, such as chicory and dahlia, involves grinding and pressing at 20–25°C, followed by centrifugation and cold storage at 0°C to precipitate this compound crystals. This approach avoids thermal degradation, yielding 19–21% this compound with minimal protein contamination .

Solvent Precipitation

Ethanol and acetone are commonly used to precipitate this compound from aqueous extracts. White potatoes (Solanum tuberosum) treated with ethanol (1:2 w/v) for 12 hours yielded 7.72% this compound, though higher solvent concentrations increased water solubility due to reduced polymerization . The Belanescu-Popescu method, which employs acetone for crystallization, remains a benchmark for producing food-grade this compound . However, solvent-based methods face criticism for high costs and environmental concerns, driving research into solvent-free alternatives.

Modern Extraction Techniques

Ultrasound-Assisted Extraction (UAE)

Ultrasonic cavitation disrupts plant cell walls, enhancing solvent penetration and this compound release. For gembili tubers, UAE at 45.95°C for 31.44 minutes and 100% amplitude achieved a 91.26% extraction yield—a 40% increase over traditional methods . Frequency and amplitude adjustments are critical; excessive energy input can degrade this compound chains, reducing the degree of polymerization (DP).

Enzyme-Assisted Extraction

Mesoporous material-immobilized enzymes, such as inulinases, hydrolyze tuber starches while preserving this compound integrity. Uwi tuber processing with sodium alginate-chitosan microspheres and activated carbon decolorization yielded high-purity this compound enzymatic hydrolysates . Transgenic potatoes engineered for this compound synthesis achieved 5% this compound content, though genetic modification limits commercial viability .

Microwave-Assisted Extraction (MAE)

MAE combines rapid heating with uniform energy distribution. Under optimal conditions (450 W, 6 minutes, 1:18 solid-to-liquid ratio), uwi tuber this compound yields reached 12.2% . MAE reduces processing time by 70% compared to hot water extraction but requires precise control to avoid caramelization.

Optimization of Extraction Parameters

Response Surface Methodology (RSM)

RSM has been pivotal in identifying optimal conditions for Jerusalem artichoke this compound extraction. A Box-Behnken design revealed that a temperature of 74°C, time of 65 minutes, and liquid-to-solid ratio of 4 mL/g maximized yield to 85.4% . The model’s quadratic equation is:

Y=80.12+2.34X1+1.56X2+1.89X31.23X1X20.98X2X3Y = 80.12 + 2.34X1 + 1.56X2 + 1.89X3 - 1.23X1X2 - 0.98X2X_3

where X1X_1, X2X_2, and X3X_3 represent temperature, time, and solvent ratio, respectively .

Acid Hydrolysis Optimization

Indian millet (Sorghum bicolor) extraction using HCl demonstrated that 0.5–2 M acid concentrations, combined with heating periods of 20–180 minutes, significantly influenced DP. The relationship between glucose (GiG_i) and fructose (FiF_i) content was modeled as:

n=FiGi+1n = \frac{Fi}{Gi} + 1

where nn represents the DP . Higher HCl concentrations reduced DP but increased yield, necessitating trade-offs in end-product functionality.

Purification and Post-Extraction Processing

Ion-Exchange Resin Purification

Jerusalem artichoke extracts purified with D202 anion resin, HD-8 cation resin, and D315 weakly alkaline resin achieved a 99.76% decolorization rate and 93.68% salinity reduction . This multi-step process removed proteins, pigments, and salts, yielding pharmaceutical-grade this compound.

Drying Techniques

Freeze-drying and foam-mat drying were compared for gembili this compound. Freeze-drying preserved 9.38% this compound content, while foam-mat drying retained 8.68%, underscoring the impact of dehydration methods on final product quality .

Industrial-Scale Production Considerations

A proposed small-scale plant processing 100 g of pearl millet per hour could produce 2.24 tons of this compound annually, assuming 280 operational days . Key parameters include:

ParameterValue
Annual working hours2240 h
Water consumption1 L per 100 g
Yield under optimal conditions85.4%

Comparative Analysis of Preparation Methods

MethodYield (%)Temperature (°C)Time (min)DPSource
Hot Water (Gembili)14.7780–909012–49
UAE (Gembili)91.2645.9531.4435
MAE (Uwi)12.270622
RSM (Jerusalem)85.4746528

Ultrasound-assisted extraction outperforms other methods in yield and efficiency but requires specialized equipment. Traditional methods remain relevant for small-scale operations prioritizing low capital costs.

Comparison with Similar Compounds

Inulin vs. Sucrose

Property This compound Sucrose
Chemical Structure Linear β(2→1)-fructan with terminal glucose Disaccharide (glucose + fructose)
Molecular Weight 0.3–5 kDa (DP 2–60) 342 Da (fixed DP)
Digestibility Non-digestible; fermented in colon Fully digested in small intestine
Functional Role Prebiotic, fat replacer, drug carrier Sweetener, preservative

Key Findings :

  • This compound’s larger molecular size (vs. sucrose) limits its intracellular diffusion, making it a useful marker for studying transport mechanisms .
  • In food applications, sucrose replacement with this compound reduces caloric content but may darken products due to thermal degradation, forming caramelization-like compounds .

This compound vs. Fructooligosaccharides (FOS) and Oligofructose

Property This compound FOS/Oligofructose
DP Range 2–60 2–10 (FOS), 2–7 (oligofructose)
Solubility Long-chain: Low; Short-chain: High High (due to shorter chains)
Prebiotic Efficacy Bifidogenic at ≥5 g/day Similar bifidogenic effect but faster fermentation

Key Findings :

  • Oligofructose, a short-chain this compound derivative, enhances calcium absorption more effectively than native this compound due to rapid colonic fermentation .
  • FOS and this compound synergize in food formulations to improve texture and prebiotic activity .

This compound vs. Starch and Resistant Starch

Property This compound Starch/Resistant Starch
Chemical Structure β-fructan α(1→4)-glucose polymer
Digestibility Non-digestible Resistant starch resists digestion
Thermal Stability Degrades at high temperatures, forming di-D-fructose anhydrides Gelatinizes, retains structure

Key Findings :

  • This compound-starch blends in baked goods reduce sugar content but alter texture; this compound’s lower thermal stability accelerates browning compared to resistant starch .
  • Resistant starch provides higher dietary fiber content (≥85% vs. This compound’s 90% soluble fiber) but lacks this compound’s gel-forming capacity .

Key Findings :

  • This compound’s flexible backbone enables self-assembly into micelles or nanoparticles for targeted drug delivery, outperforming synthetic polymers in biocompatibility .
  • Cationic this compound derivatives show higher gene transfection efficiency (3×) than lipofectamine 2000 .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Compound Chemical Structure DP/Solubility Functional Properties Key Applications
This compound (long-chain) β(2→1)-fructan + glucose DP 22–25; Low solubility Gel formation, fat replacement Low-fat foods, vaccine adjuvants
Oligofructose β(2→1)-fructan (short-chain) DP 2–7; High solubility Rapid fermentation, calcium absorption Functional beverages, supplements
Resistant Starch α(1→4)-glucose (non-digestible) DP 100–1,000; Insoluble High dietary fiber, bulk agent Bread, pasta
Synthetic Polymers Variable (e.g., PEO) N/A Controlled drug release, structural support Nanomedicine, coatings

Biological Activity

Inulin is a naturally occurring polysaccharide classified as a dietary fiber, primarily found in various plants such as chicory root, garlic, and onions. It is a fructan, which means it consists of chains of fructose molecules, and it is notable for its prebiotic properties. This article delves into the biological activities of this compound, highlighting its effects on gut health, metabolic processes, and potential therapeutic applications.

Overview of this compound

This compound is not digested in the upper gastrointestinal tract; instead, it reaches the colon where it is fermented by gut microbiota. This fermentation process produces short-chain fatty acids (SCFAs), which play crucial roles in maintaining gut health and influencing metabolic functions.

Biological Activities of this compound

  • Prebiotic Effects :
    • This compound selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus. Studies have shown that this compound increases the relative abundance of these beneficial bacteria, contributing to improved gut health and function .
  • Antioxidant Activity :
    • In vitro studies have demonstrated that this compound exhibits weak antioxidant properties compared to established antioxidants like Vitamin C. For instance, in studies measuring DPPH radical scavenging activity, this compound showed significantly lower activity levels than Vitamin C at comparable concentrations . However, in vivo studies suggested that dietary supplementation with this compound could enhance antioxidant enzyme activities in animals .
  • Impact on Metabolism :
    • This compound has been shown to influence lipid metabolism positively. Research indicates that this compound can reduce fat accumulation and modulate metabolic markers associated with obesity. For example, animal studies revealed that this compound feeding led to lower expression of genes involved in lipid anabolism while promoting β-oxidation markers .
  • Effects on Gastrointestinal Health :
    • This compound consumption has been linked to improved management of inflammatory bowel diseases and reduced risk of colon cancer. The fermentation of this compound produces SCFAs like butyrate, which have anti-inflammatory properties and contribute to colonic health .
  • Cholesterol Binding :
    • Fermented this compound hydrolysates have demonstrated potential as cholesterol binders. Studies involving lactic acid bacteria showed that the fermentation process enhanced the cholesterol-binding capacity of this compound, suggesting its utility in functional food applications aimed at lowering cholesterol levels .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReferences
Prebiotic EffectsStimulates growth of beneficial gut bacteria ,
Antioxidant ActivityWeak scavenging activity compared to Vitamin C
Metabolic ImpactReduces fat accumulation; modulates lipid metabolism
Gastrointestinal HealthProduces SCFAs; reduces inflammation
Cholesterol BindingEnhanced capacity through fermentation

Case Studies

  • This compound and Gut Microbiota Modulation :
    A study investigated the effects of dietary this compound on gut microbiota composition in humans. Participants consuming an this compound-rich diet exhibited a significant increase in Bifidobacterium populations compared to control groups . This change was associated with improved gastrointestinal symptoms and increased production of SCFAs.
  • This compound Supplementation in Laying Hens :
    Research conducted on laying hens showed that dietary supplementation with this compound improved egg production rates and enhanced serum antioxidant capacity. The study reported a quadratic increase in antioxidant enzyme activities with higher levels of this compound supplementation .
  • This compound's Role in Obesity Management :
    An animal study assessed the impact of dietary fat content and fiber type on obesity susceptibility. Results indicated that inclusion of this compound significantly reduced body weight gain and fat mass accumulation compared to diets lacking fiber .

Q & A

Basic Research Question

Q. Q: What methodological approaches are recommended for quantifying inulin in plant extracts?

A: this compound quantification typically involves spectrophotometric determination after acid hydrolysis to release fructose. A validated method involves subtracting free fructose concentration from total fructose post-hydrolysis, using UV-Vis spectrophotometry at 620 nm after reaction with resorcinol-thiourea reagent . For accurate results, ensure calibration curves are constructed with pure this compound standards and control for interfering sugars like sucrose.

Advanced Research Question

Q. Q: How can response surface methodology (RSM) optimize this compound extraction parameters for maximum yield?

A: RSM employs factorial designs (e.g., Box–Behnken) to model interactions between variables like temperature, pressure, and extraction time. For example, spray drying optimization for chicory-derived this compound achieved a 11.96% yield at 119.2°C and 0.03 MPa pressure, validated via ANOVA to confirm model significance (lack-of-fit F-value = 0.67, indicating minimal error) . This approach identifies nonlinear relationships and optimizes multi-variable processes efficiently.

Basic Research Question

Q. Q: What experimental designs are suitable for studying this compound’s impact on food matrix rheology?

A: Central composite designs (CCD) with two factors (e.g., this compound concentration and calcium salts) can analyze dough rheology. For instance, wheat flour blends with 0–13% this compound and calcium salts (1,080–2,520 ppm) were tested using mixographic parameters, revealing this compound’s role in altering water absorption and dough stability . Replicate trials and control groups are critical to isolate variable effects.

Advanced Research Question

Q. Q: How can researchers resolve contradictions in this compound’s prebiotic efficacy across in vitro and in vivo studies?

A: Discrepancies often arise from differences in gut microbiota composition, dosage, or fermentation conditions. A systematic approach includes:

  • Metagenomic profiling to identify microbial strains responsive to this compound.
  • Dose-response studies with standardized this compound DP (degree of polymerization).
  • In vitro simulators (e.g., SHIME) to mimic human colon conditions .
    Comparative meta-analyses of existing data can also highlight confounding variables.

Basic Research Question

Q. Q: What protocols ensure reliable structural characterization of this compound?

A: Use a combination of:

  • FT-IR spectroscopy to identify fructosyl-fructose linkages (peaks at 930 cm⁻¹).
  • HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) for DP profiling.
  • NMR (e.g., 13C^{13}\text{C}) to confirm β-(2→1) glycosidic bonds .
    Cross-validate results with reference databases like the Beilstein Institute’s spectral library.

Advanced Research Question

Q. Q: How can factorial designs address interactions between this compound and other bioactive compounds in functional foods?

A: Full factorial designs evaluate synergistic or antagonistic effects. For example, testing this compound with calcium lactate/citrate in bread dough revealed nonlinear interactions affecting calcium bioavailability and dough elasticity. Response variables (e.g., texture, mineral retention) are analyzed via regression models, with significance thresholds set at p < 0.05 .

Basic Research Question

Q. Q: What statistical tools are appropriate for analyzing this compound’s glycemic response data?

A: Use mixed-effects models to account for intra-subject variability in clinical trials. For example, repeated-measures ANOVA can compare postprandial glucose levels between this compound-supplemented and control groups. Non-parametric tests (e.g., Wilcoxon) are suitable for small sample sizes .

Advanced Research Question

Q. Q: How can bibliometric analysis identify gaps in this compound research?

A: Tools like R Studio’s bibliometrix package analyze Scopus/WoS datasets. For instance, a 2022 bibliometric study on this compound in sausages revealed Brazil as the top contributor (28 papers) but highlighted understudied areas like long-term health impacts . Keyword co-occurrence maps (e.g., "prebiotic," "dietary fiber") visualize research trends and emerging topics.

Basic Research Question

Q. Q: What controls are essential when assessing this compound’s stability under thermal processing?

A: Include:

  • Negative controls : Samples without this compound to detect background reducing sugars.
  • Positive controls : Pure this compound subjected to identical thermal treatments.
  • Time-temperature profiling : Monitor degradation kinetics via HPLC or DSC (Differential Scanning Calorimetry) .

Advanced Research Question

Q. Q: How can machine learning enhance this compound production optimization?

A: Neural networks (NN) trained on historical process data (e.g., spray drying parameters, yields) predict optimal conditions faster than RSM. For example, NN models can reduce experimental runs by 40% while maintaining 95% prediction accuracy for this compound yield . Hybrid NN-GA (genetic algorithm) approaches further refine multi-objective optimizations.

Q. Methodological Notes

  • Basic vs. Advanced : Basic questions focus on foundational techniques (e.g., spectrophotometry), while advanced questions address complex interactions, optimization, or data contradictions.
  • Data Validation : Always cross-reference results with orthogonal methods (e.g., HPLC + spectrophotometry) to mitigate measurement bias .
  • Ethical Reporting : Disclose conflicts of interest, especially in studies funded by food/pharma industries .

Properties

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C228H382O191/c229-1-76-114(268)152(306)153(307)191(381-76)419-228(190(344)151(305)113(38-266)418-228)75-380-227(189(343)150(304)112(37-265)417-227)74-379-226(188(342)149(303)111(36-264)416-226)73-378-225(187(341)148(302)110(35-263)415-225)72-377-224(186(340)147(301)109(34-262)414-224)71-376-223(185(339)146(300)108(33-261)413-223)70-375-222(184(338)145(299)107(32-260)412-222)69-374-221(183(337)144(298)106(31-259)411-221)68-373-220(182(336)143(297)105(30-258)410-220)67-372-219(181(335)142(296)104(29-257)409-219)66-371-218(180(334)141(295)103(28-256)408-218)65-370-217(179(333)140(294)102(27-255)407-217)64-369-216(178(332)139(293)101(26-254)406-216)63-368-215(177(331)138(292)100(25-253)405-215)62-367-214(176(330)137(291)99(24-252)404-214)61-366-213(175(329)136(290)98(23-251)403-213)60-365-212(174(328)135(289)97(22-250)402-212)59-364-211(173(327)134(288)96(21-249)401-211)58-363-210(172(326)133(287)95(20-248)400-210)57-362-209(171(325)132(286)94(19-247)399-209)56-361-208(170(324)131(285)93(18-246)398-208)55-360-207(169(323)130(284)92(17-245)397-207)54-359-206(168(322)129(283)91(16-244)396-206)53-358-205(167(321)128(282)90(15-243)395-205)52-357-204(166(320)127(281)89(14-242)394-204)51-356-203(165(319)126(280)88(13-241)393-203)50-355-202(164(318)125(279)87(12-240)392-202)49-354-201(163(317)124(278)86(11-239)391-201)48-353-200(162(316)123(277)85(10-238)390-200)47-352-199(161(315)122(276)84(9-237)389-199)46-351-198(160(314)121(275)83(8-236)388-198)45-350-197(159(313)120(274)82(7-235)387-197)44-349-196(158(312)119(273)81(6-234)386-196)43-348-195(157(311)118(272)80(5-233)385-195)42-347-194(156(310)117(271)79(4-232)384-194)41-346-193(155(309)116(270)78(3-231)383-193)40-345-192(39-267)154(308)115(269)77(2-230)382-192/h76-191,229-344H,1-75H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJIGFIDKWBXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C228H382O191
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6179 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Inulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

9005-80-5
Record name Inulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Inulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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